Product packaging for Rheinanthrone(Cat. No.:CAS No. 480-09-1)

Rheinanthrone

Cat. No.: B1210117
CAS No.: 480-09-1
M. Wt: 270.24 g/mol
InChI Key: OZFQHULMMDWMIV-UHFFFAOYSA-N
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Description

Contextual Significance in Natural Product Chemistry and Chemical Biology

In the field of natural product chemistry, Rheinanthrone holds significance as a member of the anthraquinone (B42736) class of compounds. smolecule.com Natural products have historically been a crucial source for the discovery of new drugs, and anthraquinones, in particular, are known for their wide range of biological activities, including anticancer, anti-inflammatory, and laxative effects. smolecule.comnih.govnih.gov this compound's unique position as the direct bioactive metabolite of sennoside glycosides makes it a key molecule for understanding the pharmacology of widely used herbal medicines. karger.com The study of its formation from precursor glycosides provides a classic example of metabolic activation of a natural prodrug by the gut microbiota.

From a chemical biology perspective, this compound serves as a valuable molecular tool to investigate specific cellular and physiological processes. Chemical biology utilizes small molecules to probe and understand complex biological systems. nih.govnovartis.com Research has demonstrated that this compound's laxative effect is mediated by a sophisticated mechanism involving macrophage activation in the colon. drugbank.comnih.gov It triggers these immune cells to increase the production of prostaglandin (B15479496) E2 (PGE2). drugbank.comnih.gov This increase in PGE2 subsequently leads to a decrease in the expression of aquaporin-3 (AQP3), a water channel protein in the colon's epithelial cells. nih.govnih.gov The reduction in AQP3 restricts water reabsorption from the colon, resulting in the compound's characteristic laxative effect. nih.govnih.gov This detailed mechanism highlights this compound's utility in dissecting the intricate signaling pathways that regulate intestinal water transport and immune cell communication.

Overview of Research Trajectories and Interdisciplinary Relevance

The research trajectory for this compound began with efforts to understand the pharmacology of senna and rhubarb, which have been used for centuries in traditional medicine for their laxative properties. smolecule.com Initial studies focused on identifying the active principle, leading to the discovery that sennosides (B37030) are prodrugs metabolized to this compound in the large intestine. karger.com This foundational work established the direct link between the compound and its primary physiological effect.

More recently, research has expanded to explore other potential therapeutic applications of this compound, moving beyond its effects on the gastrointestinal system. Investigations into its anti-inflammatory and anticancer properties represent a significant evolution in its research trajectory. smolecule.com Studies have indicated its potential to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. smolecule.com

This broadening scope of research underscores the interdisciplinary relevance of this compound. Its study integrates several scientific fields:

Natural Product Chemistry: Focusing on the isolation, synthesis, and characterization of this compound and its derivatives. smolecule.com

Pharmacology: Investigating its biological effects and mechanisms of action in various physiological and pathological models. nih.govnih.gov

Microbiology: Examining the crucial role of the gut microbiome in converting sennosides into the active this compound. karger.com

Molecular and Cell Biology: Elucidating the specific cellular targets and signaling pathways modulated by the compound, such as the PGE2 and AQP3 pathways. nih.gov

Medicinal Chemistry: Exploring the synthesis of this compound derivatives to potentially enhance therapeutic activity and optimize pharmacological profiles. nih.govnih.gov

Current research continues to build on these foundations, aiming to fully characterize the therapeutic potential of this compound and its related compounds in areas like oncology and the treatment of inflammatory disorders.

Detailed Research Findings

The table below summarizes key research findings related to the biological activities of this compound and its precursor/related compounds.

Compound/SystemResearch FocusKey Findings
This compound Laxative MechanismActivates macrophages in the colon to secrete prostaglandin E2 (PGE2), which decreases aquaporin-3 (AQP3) expression, thus inhibiting water reabsorption. drugbank.comnih.gov
This compound Anticancer PropertiesExplored for its ability to induce apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and mitochondrial dysfunction. smolecule.com
Sennoside A Metabolic ActivationA precursor to this compound; it is metabolized by gut bacteria into the active form, this compound. karger.comnih.gov
Rhein (B1680588) Derivative ActivitiesA related anthraquinone and metabolite of this compound, it has been studied for a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. nih.govmdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B1210117 Rheinanthrone CAS No. 480-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-10-3-1-2-7-4-8-5-9(15(19)20)6-11(17)13(8)14(18)12(7)10/h1-3,5-6,16-17H,4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFQHULMMDWMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197374
Record name Rhein-9-anthrone
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
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CAS No.

480-09-1
Record name Rheinanthrone
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Record name Rhein-9-anthrone
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Record name Rheinanthrone
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Record name RHEIN-9-ANTHRONE
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Record name Rheinanthrone
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URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250-280, 250 - 280 °C
Record name Rheinanthrone
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Record name Rheinanthrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Biotransformation Pathways of Rheinanthrone

Natural Occurrence and Precursor Identification in Medicinal Plants

Rheinanthrone itself is not directly biosynthesized or stored in plants. Instead, it is the ultimate active metabolite of a class of prodrugs known as sennosides (B37030). nih.gov These precursors are dianthrone O-glycosides, with the most common being Sennosides A and B, followed by C and D. nih.govresearchgate.net These compounds are prominently found in various medicinal plants, most notably in the leaves and pods of Senna species (Senna alexandrina, formerly Cassia angustifolia) and the rhizomes of Rhubarb species (Rheum officinale, Rheum palmatum). nih.govebi.ac.uknih.gov

The biosynthesis of sennosides within these plants is a complex process originating from the acetate-polymalonate pathway to form the basic anthraquinone (B42736) skeleton. While the complete enzymatic pathway for the dimerization and glycosylation to form the specific sennoside structures is not fully elucidated, it is understood to be a sophisticated, multi-step process unique to these plant species. Sennosides are hydrophilic glycosides, a characteristic that prevents their absorption in the upper gastrointestinal tract, ensuring their delivery to the colon where metabolic activation occurs. nih.govkarger.com

Due to the inherent instability of this compound, which is readily oxidized to its anthraquinone form (rhein), direct isolation from biological matrices for research purposes is challenging. nih.gov Therefore, laboratory methodologies typically focus on the extraction of its stable precursors, the sennosides, or its stable oxidized product, rhein (B1680588).

A common laboratory-scale method for isolating rhein from senna leaves involves a one-step hydrolysis and extraction process. nih.govsemanticscholar.org This begins with refluxing powdered plant material in a biphasic mixture, for example, water/alcohol and toluene (B28343), with the addition of an acid like hydrochloric acid. nih.gov The acid facilitates the hydrolysis of the glycosidic bonds of the sennosides, releasing the aglycones. Following this, the anthraquinones are partitioned into the organic solvent layer (e.g., toluene). This organic layer is then treated with an aqueous basic solution, such as sodium hydrogen carbonate, to selectively extract the acidic anthraquinones like rhein. nih.govsemanticscholar.org The final step involves acidifying the aqueous layer to precipitate the crude rhein, which can then be further purified by recrystallization from a solvent like glacial acetic acid. nih.gov Purity is often confirmed using techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). whiterose.ac.uk

Table 1: Overview of a Typical Extraction and Isolation Protocol for Rhein (this compound's Oxidized Form)

StepProcedurePurpose
1. Extraction & Hydrolysis Reflux powdered senna leaves with an acidified water/alcohol and toluene mixture.To simultaneously break the sugar bonds of sennosides and extract the resulting free anthraquinones into the organic toluene layer.
2. Liquid-Liquid Partition Separate the toluene layer and partition it with an aqueous sodium hydrogen carbonate solution.To selectively move the acidic rhein compound from the organic phase to the aqueous phase.
3. Precipitation Acidify the aqueous layer with hydrochloric acid.To precipitate the crude rhein out of the solution.
4. Purification Collect the precipitate and recrystallize it from a solvent such as glacial acetic acid.To obtain rhein of high research purity.
5. Purity Analysis Analyze the final product using TLC and/or HPLC.To confirm the identity and purity of the isolated compound.

Microbial Biotransformation and Metabolic Activation

Sennosides are considered inactive prodrugs. ebi.ac.uk They pass through the stomach and small intestine largely unchanged, as they are resistant to the acidic environment and human digestive enzymes. nih.gov Their activation into the pharmacologically active this compound is entirely dependent on the metabolic activity of the intestinal microbiota in the colon. nih.govkarger.com

The conversion of sennosides to this compound is not a universal capability of all gut bacteria but is carried out by specific strains possessing the necessary enzymatic machinery. Research has identified several key anaerobic bacteria responsible for this biotransformation. Among the most significant are species from the genus Bifidobacterium, such as Bifidobacterium sp. strain SEN and Bifidobacterium pseudocatenulatum, which have demonstrated a potent ability to hydrolyze sennosides. nih.govresearchgate.netresearchgate.net Another important bacterium identified is Peptostreptococcus intermedius, which is involved in the reduction steps of the metabolic pathway. ebi.ac.uk

Two main types of microbial enzymes are critical for the conversion of sennosides to this compound: β-glucosidases and reductases. nih.gov

β-Glucosidases: These enzymes are responsible for the initial and essential step of cleaving the glucose molecules from the sennoside structure (hydrolysis). A novel, inducible β-glucosidase has been isolated and characterized from Bifidobacterium sp. strain SEN. nih.govjst.go.jp This enzyme is stable in the presence of detergents like Triton X-100 but is denatured by SDS with heat. nih.govjst.go.jp Studies have shown that the expression of this sennoside-hydrolyzing enzyme is induced by the presence of sennosides and can be suppressed by glucose. nih.gov

Reductases: Following hydrolysis, reductases catalyze the cleavage of the dianthrone structure (sennidin) into two molecules of this compound. An enzyme isolated from Peptostreptococcus intermedius has been shown to participate in this reduction. ebi.ac.uk More recent research using photoaffinity probes has identified a potent sennoside A reductase in Bifidobacterium pseudocatenulatum as a chromate (B82759) reductase/NADPH-dependent FMN reductase. researchgate.net

Table 2: Characteristics of a Sennoside-Hydrolyzing β-Glucosidase from Bifidobacterium sp. strain SEN

CharacteristicFindingReference
Enzyme Type Inducible β-Glucosidase nih.govnih.gov
Subunit Mass ~110 kDa nih.govjst.go.jp
Optimal pH 6.0 nih.govjst.go.jp
Km for Sennoside B 0.94 mM nih.govjst.go.jp
Other Substrates pNPG, amygdalin, geniposide, salicin nih.govjst.go.jp
Inhibitors Deoxynojirimycin, p-chloromercuribenzenesulfonic acid nih.gov

Two primary metabolic pathways for the microbial conversion of sennosides to this compound have been proposed. nih.gov

Pathway I (Hydrolysis First): This is considered the predominant pathway. Sennosides are first hydrolyzed in a stepwise fashion by bacterial β-glucosidases to remove the two glucose units, yielding the aglycone dianthrone intermediate, sennidin. Subsequently, the sennidin molecule is reductively cleaved by bacterial reductases to form the active metabolite, this compound. nih.gov

Pathway II (Reduction First): In this alternative pathway, the sennoside molecule first undergoes a reductive cleavage of the C10-C10' bond to form an intermediate, 8-glucosyl-rhein anthrone (B1665570). This intermediate is then hydrolyzed by a β-glucosidase to remove the remaining glucose moiety, yielding this compound. nih.gov

Endogenous Biotransformation and Metabolite Characterization

Once formed in the colon, this compound is the active compound. However, its absorption from the large intestine into systemic circulation is very low. karger.comnih.gov A study using 14C-labelled this compound administered directly into the cecum of rats confirmed that the compound is scarcely absorbed. nih.gov

The small fraction of this compound that is absorbed undergoes further endogenous biotransformation. It is rapidly oxidized to its more stable anthraquinone form, rhein. researchgate.net Rhein then undergoes Phase II metabolism, where it is conjugated with glucuronic acid or sulfuric acid to form more water-soluble metabolites, such as rhein monoglucuronide and rhein monosulphate. researchgate.netimrpress.com These conjugated metabolites, along with rhein itself and some sennidins, are then excreted from the body primarily through urine and feces. nih.govnih.gov Unabsorbed this compound is largely excreted in the feces. nih.gov

Oxidative Conversion Pathways of this compound to Rhein

Once formed in the colon, this compound is susceptible to oxidation, readily converting to its more stable anthraquinone form, rhein. researchgate.netkarger.com This conversion is a significant step in the metabolic pathway and influences the systemic absorption and subsequent effects of the compounds. While this compound itself is considered the primary active metabolite responsible for certain biological activities, its oxidation to rhein is a key detoxification and elimination pathway. karger.comkarger.com

The oxidation of this compound to rhein can occur spontaneously and is also facilitated by microorganisms within the colon. karger.com Studies have shown that this compound is rapidly oxidized in the stomach and ileum if administered directly. karger.com This rapid conversion highlights the instability of this compound in oxidative environments. The transformation involves the oxidation of the anthrone structure to the more stable anthraquinone skeleton.

Research involving the administration of ¹⁴C-labeled this compound to rats has demonstrated this conversion. Following intracecal administration, a significant portion of the radioactivity recovered in urine was identified as rhein, indicating systemic absorption and subsequent oxidation. karger.com Specifically, after oxidative hydrolysis of urine samples, approximately 80% of the radioactivity was attributed to rhein anthraquinone. karger.com

Identification and Analysis of this compound Metabolites in Biological Matrices

The analysis of this compound and its metabolites in biological matrices such as urine and feces is essential for understanding its pharmacokinetics and metabolic fate. Various analytical techniques are employed to detect and quantify these compounds.

In studies using ¹⁴C-labeled rhein and this compound administered intracecally to rats, different metabolites were detected in both urine and feces. karger.comdrugbank.comnih.gov A significant finding from these studies was the incomplete recovery of administered compounds as identifiable anthracene (B1667546) derivatives, suggesting the formation of other, non-anthraquinone metabolites or tight binding to biological macromolecules. karger.com

Metabolites in Urine: Following the administration of ¹⁴C-rheinanthrone, metabolites in the urine were identified. A substantial portion of the excreted radioactivity was in the form of rhein. karger.comkarger.com Further analysis has revealed the presence of conjugates, such as glucuronides and sulfates, which are common phase II metabolism products that increase water solubility and facilitate excretion. karger.com

Metabolites in Feces: In fecal extracts, besides rhein, several unknown derivatives of this compound have been observed. karger.com In vitro incubation of this compound with cecal contents has shown the formation of these derivatives, indicating that the gut microbiota plays a significant role in its further metabolism beyond the initial conversion from sennosides. karger.com Extraction of radioactivity from feces in studies with ¹⁴C-labeled compounds has often been incomplete, with only about 36% of the radioactivity being extractable in some experiments, pointing to the formation of insoluble complexes or degradation products. karger.com

The table below summarizes the findings from a study investigating the distribution of radioactivity in rat organs and tissues after intracecal administration of ¹⁴C-rheinanthrone.

Distribution of ¹⁴C-Rheinanthrone Equivalents in Rat Tissues (µg/g wet tissue)
Organ/Tissue1 day2 days3 days5 days
KidneyData not availableData not availableData not availableData not available
LiverData not availableData not availableData not availableData not available
SpleenData not availableData not availableData not availableData not available
HeartData not availableData not availableData not availableData not available
LungsData not availableData not availableData not availableData not available

Data represents concentrations expressed in microgram rhein equivalents per gram of wet tissue. Specific numerical values from the original graphical data in the source are not provided in the text, hence "Data not available". The original study noted a significant retention of radioactivity in the kidneys even after 5 days. karger.com

Analytical methods such as high-performance liquid chromatography (HPLC) are commonly used for the separation and quantification of this compound and its metabolites in biological samples. whiterose.ac.uk The use of radiolabeled compounds is crucial in metabolic studies to trace the fate of the parent compound and identify all resulting metabolites, including those that may no longer possess the characteristic anthraquinone structure. karger.comkarger.com

Molecular and Cellular Mechanisms of Action: in Vitro and Preclinical Investigations

Cellular Responses and Phenotypic Alterations in Research Models

Regulation of Angiogenesis and Extracellular Matrix Degradation in Preclinical SystemsRheinanthrone plays a role in regulating processes such as angiogenesis and extracellular matrix (ECM) degradation. It has been shown to prevent cancer cell invasion by inhibiting angiogenesis and the breakdown of the extracellular matrixdrugbank.comechemi.com. Specifically, this compound decreases vascular endothelial growth factor (VEGF) expression, a key factor in stimulating angiogenesisdrugbank.comechemi.com. Furthermore, this compound reduces the activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3, which are involved in ECM degradationdrugbank.comechemi.comdrugbank.com. By decreasing MMP activity and upregulating tissue inhibitors of metalloproteinases, this compound contributes to maintaining ECM integrity and potentially limiting pathological tissue remodelingdrugbank.comechemi.comdrugbank.com.

Compound List:

this compound

Sennoside A

Sennoside B

Rhein (B1680588)

Sennidin A

Sennidin B

Emodin

Danthron (B1669808)

Calmodulin-3

Nucleobindin-1

Actin, gamma-enteric smooth muscle

LCK

HSP90AA1

RAB5A

EGFR

CDK2

CDK6

GSK3B

p38

JNK

Cyclin D1

p21

p27

VEGF (Vascular Endothelial Growth Factor)

MMP-1 (Matrix Metalloproteinase-1)

MMP-2 (Matrix Metalloproteinase-2)

MMP-3 (Matrix Metalloproteinase-3)

MMP-9 (Matrix Metalloproteinase-9)

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

COX2 (Cyclooxygenase 2)

AQP3 (Aquaporin-3)

PGE2 (Prostaglandin E2)

IκBα (Inhibitor of NF-κB alpha)

PI3K (Phosphoinositide 3-kinase)

Akt

PTEN (Phosphatase and Tensin Homolog)

ERK (Extracellular signal-regulated kinase)

NFκB (Nuclear Factor kappa B)

Studies on Immune Cell Activation and Cytokine Secretion Profiles

This compound, a key metabolite derived from sennosides (B37030), has demonstrated notable interactions with immune cells, particularly macrophages, influencing their activation status and the subsequent secretion of signaling molecules. Preclinical investigations have shed light on these mechanisms, primarily linking this compound to the modulation of inflammatory mediators.

Macrophage Activation and Prostaglandin (B15479496) E2 (PGE2) Secretion

This compound has been identified as a compound that triggers the activation of macrophages researchgate.netdrugbank.com. This activation process leads to an increased secretion of prostaglandin E2 (PGE2) from these immune cells researchgate.netdrugbank.com. PGE2 is a potent lipid mediator involved in various physiological and pathological processes, including inflammation and immune responses. The elevated levels of PGE2 induced by this compound are significant in understanding its broader biological effects, such as its role in regulating intestinal water transport by downregulating aquaporin-3 (AQP3) expression in colon mucosal epithelial cells researchgate.netdrugbank.com. While the primary focus of these studies has been the laxative effect, the underlying immune cell activation and mediator release are critical components.

Modulation of Other Cytokines by Related Compounds

While direct studies detailing this compound's impact on a broad spectrum of cytokines beyond PGE2 are limited in the reviewed literature, its related compound, rhein, has been investigated for its immunomodulatory effects. Rhein, also a metabolite in the senna glycoside pathway, has shown the ability to modulate pro-inflammatory cytokine profiles in preclinical models. For instance, in studies involving lipopolysaccharide (LPS)-induced inflammation models, rhein has been observed to reduce the levels of key pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.govdrugbank.com. These findings suggest a broader anti-inflammatory potential within the this compound/rhein chemical family, impacting the cytokine milieu that orchestrates immune responses.

Data Tables

The following tables summarize the findings regarding this compound's effect on immune cell activation and cytokine secretion, as well as related findings for Rhein.

Table 1: this compound's Effect on Macrophage Activation and PGE2 Secretion

Immune Cell TypeTreatmentObserved Effect on PGE2 SecretionCitation(s)
MacrophagesThis compoundIncreased secretion researchgate.netdrugbank.com

Table 2: Rhein's Modulation of Pro-inflammatory Cytokines in LPS-Induced Models

CytokineControl (Saline) Group (Mean ± SD)LPS-Induced Group (Mean ± SD)Rhein (50 mg/kg) (Mean ± SD)Rhein (100 mg/kg) (Mean ± SD)Citation(s)
IL-1β31.19 ± 0.76889.24 ± 1.57164.51 ± 1.59230.91 ± 0.906 nih.gov
IL-6135.3 ± 4.445259.6 ± 4.081138.4 ± 2.984133.9 ± 2.232 nih.gov
TNF-αNot specifiedElevated (implied)Not specified26.93 ± 1.807 nih.gov

Pharmacological Activities in Preclinical and in Vitro Models

Anti-inflammatory Research

The anti-inflammatory potential of rheinanthrone and its primary metabolite, rhein (B1680588), has been investigated in various cell-based and animal models. These studies aim to understand the mechanisms by which these compounds may modulate inflammatory pathways.

In Vitro Efficacy Assessments in Inflammatory Cell Models

In vitro studies using various inflammatory cell models have provided initial evidence for the anti-inflammatory effects of rhein, the oxidized form of this compound. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, rhein has been shown to significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). frontiersin.orgnih.gov This inhibition of inflammatory mediators is associated with the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govspandidos-publications.comnih.gov Specifically, rhein has been observed to inhibit the phosphorylation of the p65 subunit of NF-κB. nih.gov

Furthermore, rhein has been found to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory process. nih.govresearchgate.net The activation of macrophages in the colon by this compound leads to the secretion of prostaglandin (B15479496) E2 (PGE2), which plays a role in inflammatory responses. nih.govsmolecule.comresearchgate.net In human bronchial epithelial (HBE) cells, rhein has demonstrated the ability to inhibit inflammation by reducing the expression of phosphorylated p38 and p65, which are part of the MAPK/NF-κB pathway. nih.gov

Interactive Table: In Vitro Anti-inflammatory Effects of Rhein/Rheinanthrone

Cell Line Inducing Agent Key Findings
RAW264.7 Macrophages LPS Reduced production of IL-6, IL-1β, TNF-α; Inhibited NF-κB p65 phosphorylation. frontiersin.orgnih.gov
RAW264.7 Macrophages LPS Decreased iNOS and COX-2 protein expression. nih.govresearchgate.net
Human Bronchial Epithelial (HBE) Cells LPS+OVA Inhibited inflammation via the MAPK/NF-κB pathway. nih.gov
Macrophages This compound Activated macrophages to secrete PGE2. nih.govsmolecule.comresearchgate.net

Investigations in Experimental Animal Models of Inflammation

The anti-inflammatory properties of rhein have also been demonstrated in animal models of inflammation. In a rat model of chronic glomerulonephritis, rhein was found to alleviate inflammatory responses and oxidative stress by inhibiting the activation of the NF-κB signaling pathway. nih.gov Similarly, in a mouse model of sepsis with lipopolysaccharide (LPS)-induced intestinal injury, rhein treatment significantly decreased the plasma and colon tissue levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. spandidos-publications.com This protective effect was associated with the inhibition of the TLR4/NF-κB signaling pathway. spandidos-publications.com

Studies on rats with chronic pelvic inflammatory disease have shown that treatments containing rhubarb, a source of this compound, can reduce leukocyte levels and mitigate the inflammatory response. frontiersin.org In a transgenic zebrafish model, rhein was observed to reduce the migration of immune cells to an injury site, further supporting its anti-inflammatory potential. nih.gov

Anticancer Research

The potential of this compound and its derivatives as anticancer agents has been a significant area of preclinical investigation. These studies have explored its effects on various cancer cell lines and the underlying molecular mechanisms.

In Vitro Antitumor Activity in Diverse Cancer Cell Lines

Rhein has demonstrated antiproliferative and apoptotic effects in a variety of human cancer cell lines. In human breast cancer cells (both HER2-overexpressing and control cells), rhein induced apoptosis in a dose- and time-dependent manner. nih.gov It has also shown the ability to inhibit the proliferation of ovarian cancer cells. jst.go.jpjst.go.jp

In the context of colon cancer, rhein has been found to inhibit the proliferation of Caco-2 adenocarcinoma cells. nih.gov Furthermore, it has been shown to induce apoptosis in HCT-116 and SW620 colon cancer cells. mdpi.com The antitumor activity of rhein extends to other cancer types as well, with studies showing its ability to induce apoptosis in human lung cancer cells (A549), promyelocytic leukemia cells (HL-60), and oral squamous carcinoma cells (SCC-4). mdpi.com

Interactive Table: In Vitro Anticancer Activity of Rhein

Cancer Cell Line Effect
MCF-7/HER2 (Breast Cancer) Induced apoptosis. nih.gov
MCF-7/VEC (Breast Cancer) Induced apoptosis. nih.gov
Ovarian Cancer Cells Inhibited proliferation. jst.go.jpjst.go.jp
Caco-2 (Colon Adenocarcinoma) Inhibited proliferation. nih.gov
HCT-116 (Colon Cancer) Induced apoptosis. mdpi.com
SW620 (Colon Cancer) Induced apoptosis. mdpi.com
A549 (Lung Cancer) Induced apoptosis. mdpi.com
HL-60 (Promyelocytic Leukemia) Induced apoptosis. mdpi.com
SCC-4 (Oral Squamous Carcinoma) Induced apoptosis. mdpi.com

Mechanisms of Cancer Cell Growth Inhibition and Cell Death Induction in Preclinical Studies

The anticancer effects of rhein are attributed to its ability to modulate multiple signaling pathways and cellular processes. One of the key mechanisms is the induction of apoptosis, or programmed cell death. In breast cancer cells, rhein-induced apoptosis is correlated with the activation of ROS-mediated NF-κB and p53 signaling pathways. nih.gov The process involves the activation of caspase-9. nih.gov

In colon cancer cells, rhein's antiproliferative effect appears to involve the modulation of the MAPK pathway. nih.govmdpi.com It has been shown to suppress the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and downregulate the expression of anti-apoptotic protein Bcl-2, as well as cell cycle regulators cyclin D1 and cyclin B1. mdpi.com Furthermore, rhein can induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. mdpi.com Research suggests that this compound can trigger apoptosis through mechanisms involving endoplasmic reticulum stress and mitochondrial dysfunction. smolecule.com

Studies on Anti-angiogenic and Anti-metastatic Potentials in Preclinical Models

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.comoaepublish.comnih.gov Preclinical studies suggest that rhein may possess anti-angiogenic properties. It has been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. smolecule.com

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Rhein has demonstrated the potential to inhibit the migration and invasion of cancer cells. jst.go.jpmdpi.com In ovarian cancer cells, rhein was found to inhibit migration by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-1, MMP-2, and MMP-9. jst.go.jpjst.go.jp MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. jst.go.jp

Antimicrobial Research

This compound and its related compounds have been the subject of various studies to determine their efficacy against a range of microbial pathogens.

In Vitro Antibacterial Efficacy Studies Against Pathogenic Strains

Rhein, a related anthraquinone (B42736), has demonstrated notable antibacterial activity. In one study, it showed significant bacteriostatic effects against both standard and clinical isolates of Staphylococcus aureus, with MIC90 values ranging from 8.13 to 9.31 μg/mL. mdpi.com The minimum inhibitory concentration (MIC) for all tested S. aureus strains was found to be 12.5 µg/mL. mdpi.com Furthermore, at both MIC and sub-MIC concentrations, Rhein significantly reduced the hemolytic and catalase activities of these strains. mdpi.com It also impaired biofilm biomass in a dose-dependent manner. mdpi.com

Another study highlighted the antibacterial properties of sennoside A, which is metabolized into this compound. Sennoside A-capped silver nanoparticles showed significant inhibition of S. aureus and Escherichia coli. frontiersin.org Rhein has also been found to have activity against Bacteroides fragilis. fitoterapia.net

Interactive Data Table: In Vitro Antibacterial Activity of Rhein

Bacterial Strain MIC Value Key Findings
Staphylococcus aureus (standard and clinical isolates) 12.5 µg/mL Bacteriostatic action; significant reduction of hemolytic and catalase activities; dose-dependent reduction in biofilm biomass. mdpi.com
Streptococcus mutans 5.69 µg/mL Altered growth. mdpi.com
Bacteroides fragilis Not specified Significant activity. fitoterapia.net
Escherichia coli Weak activity fitoterapia.net
Bacillus subtilis Weak activity fitoterapia.net

Investigation of Antifungal and Antiviral Activities in Research Settings

The antifungal potential of compounds related to this compound has also been investigated. An aqueous extract of Rheum palmatum L., which contains anthraquinones, exhibited antimycotic activity against Aspergillus fumigatus and Candida albicans that was comparable to nystatin. fitoterapia.net The growth of Geotrichum candidum and Rhodotorula rubra was also inhibited, although to a lesser degree. fitoterapia.net Rhein itself has potent activity against Candida albicans. fitoterapia.net Furthermore, sennoside A has demonstrated antifungal activity against strains like Candida albicans.

In the realm of antiviral research, rhein, a metabolite of this compound, has shown strong activity against the white spot syndrome virus (WSSV) in red swamp crayfish. nih.gov It was found to inhibit the transcription of key viral genes in a dose-dependent manner, leading to a reduced viral load and improved survival rates in infected crayfish. nih.gov Research has also indicated that rhein possesses antiviral activities against other viruses such as Newcastle disease virus, human cytomegalovirus, and influenza A virus. nih.gov Additionally, sennoside A has been identified as an inhibitor of HIV-1 reverse transcriptase activity, which is crucial for viral replication. frontiersin.org

Other Investigated Biological Activities in Preclinical Contexts

Beyond its antimicrobial properties, this compound and its derivatives have been explored for other significant biological effects in preclinical studies.

Antioxidant Mechanisms and Reactive Oxygen Species Modulation

This compound is a metabolite of sennoside A, and its related compound, rhein, is known to possess antioxidant properties. nih.govdrugbank.com Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage when present in excess. nih.gov Antioxidants can help to mitigate this damage. nih.gov The antioxidant mechanism of rhein is not fully understood, but it is thought to play a role in its protective effects. drugbank.com For instance, the antioxidant properties of rhein are believed to contribute to the protection of islet beta cells in diabetes models. drugbank.com Rhein has been shown to protect colon enterocytes from ROS toxicity. frontiersin.org

Antifibrotic Activity in Experimental Models

Preclinical studies have suggested that rhein, a compound related to this compound, exhibits antifibrotic activity. It has been shown to reverse and prevent fibrosis in models of liver injury and protect against fibrosis in nephropathy models. drugbank.com The anti-inflammatory action of rhein is thought to contribute to its antifibrotic effects by reducing the activity of interleukin-1beta, a cytokine involved in the production of the extracellular matrix. drugbank.com Sennoside A, which is metabolized to this compound, has also been reported to have anti-fibrotic properties. frontiersin.org

Neuroprotective Research Paradigms and Mechanisms

Rhein has demonstrated neuroprotective activities in various research settings. frontiersin.org It is one of the few anthraquinones that can cross the blood-brain barrier. frontiersin.org Its neuroprotective effects are linked to its anti-inflammatory and antioxidant properties. frontiersin.org For example, rhein has been shown to reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in models of neuroinflammation. frontiersin.org In a mouse model of hepatic encephalopathy, a mixture containing rhubarb extract demonstrated a protective function in preventing blood-brain barrier disruption. mdpi.com

Metabolic Regulation Studies (e.g., lipid-lowering, hypoglycemic effects in experimental models)

This compound is the primary active metabolite of sennosides (B37030), such as Sennoside A, which are naturally occurring compounds in plants like Senna and Rhubarb. chemicalbook.comnih.govdrugbank.com Intestinal microflora metabolize sennosides into this compound, which is responsible for the well-documented laxative effects. chemicalbook.comkarger.comfrontiersin.org While direct research on the metabolic regulatory functions of isolated this compound is still developing, its role is often inferred from the activities of its parent compound, Sennoside A, and its direct oxidation product, rhein. nih.govdrugbank.comresearchgate.net In traditional Chinese medicine, rhein anthrone (B1665570) is recognized for having lipid-lowering and weight-reducing properties. nih.gov Preclinical and in vitro studies on these related compounds provide significant insights into the potential metabolic effects attributable to this compound.

Lipid-Lowering Effects in Experimental Models

The potential lipid-lowering activity of this compound is primarily suggested by studies on its precursor, Sennoside A, and its metabolite, rhein. These compounds have been observed to influence adipogenesis and lipid metabolism in various experimental settings.

In Vitro Findings on Adipogenesis:

Research on rhein, the oxidized form of this compound, has shown direct effects on fat cells. Studies using 3T3-L1 preadipocyte cell lines, a common model for studying the formation of fat cells, have demonstrated that rhein can inhibit adipogenesis. dovepress.com One study found that free rhein could decrease lipogenesis (the formation of fat) in adipocytes. dovepress.com This inhibitory action on fat accumulation suggests a potential mechanism for lipid-lowering effects at the cellular level. dovepress.com The anti-adipogenic effect of rhein is a key indicator of its potential role in managing obesity and related lipid disorders. drugbank.comdovepress.com

CompoundExperimental ModelKey FindingsReference
Rhein (Metabolite of this compound)3T3-L1 AdipocytesInhibited adipogenesis and decreased lipogenesis. dovepress.com
Sennoside A (Precursor to this compound)In Vivo (High-Fat Diet Models)Exhibits anti-obesity effects. chemicalbook.comnih.govresearchgate.net
Rhein (Metabolite of this compound)Animal ModelsReduces body weight, fat content, and lowers lipid levels; may prevent adipocyte differentiation. drugbank.comnih.gov

Hypoglycemic Effects in Experimental Models

The hypoglycemic, or blood sugar-lowering, potential of this compound is largely extrapolated from studies on Sennoside A. Since Sennoside A requires conversion to this compound to become active, the anti-diabetic effects observed for the parent compound are considered to be mediated, at least in part, by this compound. nih.govdrugbank.comresearchgate.net

In Vitro and In Vivo Findings:

Studies have shown that Sennoside A possesses hypoglycemic properties. chemicalbook.comnih.govresearchgate.net Research indicates that extracts containing Sennoside A can improve insulin (B600854) sensitivity and delay the digestion of carbohydrates. nih.gov One proposed mechanism for this is the inhibition of α-glucoamylase, an enzyme involved in the breakdown of carbohydrates into glucose. nih.gov An in vitro study demonstrated that Sennoside A acted as a potent inhibitor of α-glucoamylase. nih.gov Furthermore, its metabolite rhein has been shown to lower plasma glucose and enhance the survival of pancreatic islet beta cells in models of type 2 diabetes mellitus. drugbank.com

CompoundExperimental ModelKey FindingsReference
Sennoside A (Precursor to this compound)In VitroActed as a strong inhibitor of α-glucoamylase. nih.gov
Sennoside A (Precursor to this compound)Animal Models (db/db mice)Attenuated traits of type 2 diabetes and obesity by modulating gut microbiota. nih.gov
Rhein (Metabolite of this compound)Animal Models (Type 2 Diabetes)Lowered plasma glucose and increased survival of islet beta cells. drugbank.com

Structural Modifications and Structure Activity Relationship Sar Studies for Rheinanthrone Analogs

Synthetic Approaches for Novel Rheinanthrone Derivatives

The synthesis of novel this compound derivatives is a critical step in exploring their structure-activity relationships. While direct synthetic routes for this compound itself are less detailed in the provided literature, research has focused on synthesizing analogs of rhein (B1680588), a closely related compound, with the expectation that similar modifications could be applied to the this compound scaffold. These synthetic efforts aim to introduce chemical diversity, which is essential for SAR studies.

For instance, studies have explored the synthesis of "deconstruction analogs" of rhein, such as compounds 1, 2, and 3, where compound 1 is identified as danthron (B1669808) nih.gov. Another example involves the preparation of a Rhein-cyclodextrin conjugate, demonstrating a strategy to modify the parent molecule's properties through conjugation science.gov. These synthetic endeavors often involve established organic chemistry methodologies to introduce various functional groups or alter the core anthraquinone (B42736) structure, thereby generating libraries of compounds for biological screening and SAR analysis science.govmdpi.com. The objective is to create derivatives with potentially improved solubility, bioavailability, target specificity, or reduced toxicity compared to the parent compound.

Elucidation of Structure-Activity Relationships for Enhanced Biological Potentials

Understanding the relationship between a molecule's structure and its biological activity (SAR) is paramount for rational drug design. For rhein and its related compounds, SAR studies have identified key structural features that dictate their efficacy against various biological targets.

Research on anthraquinones, including rhein analogs, has highlighted the importance of specific functional groups. For example, in the context of suppressing aryl hydrocarbon receptor (AhR) activity, quantitative SAR analysis indicated that the presence of hydroxyl groups at the C1 or C4 positions of the anthraquinone structure is critical, whereas substitution at the C3 position is less influential researchgate.net. Similarly, studies investigating rhein analogs as inhibitors of scavenger receptor A (SRA) have shown that structural modifications can significantly impact their ability to modulate T cell activation. Compound 1 (danthron) demonstrated a favorable binding mode with the SRA protein compared to other synthesized analogs (compounds 2 and 3), suggesting that specific structural arrangements enhance interaction with the target receptor nih.gov.

Advanced Analytical Methodologies in Rheinanthrone Research

Chromatographic Techniques for Quantitative Analysis in Biological Samples and Research Extracts

Chromatography is a fundamental technique for separating mixtures into their individual components. nih.gov In the context of Rheinanthrone research, high-performance and ultra-performance liquid chromatography are indispensable tools for quantitative analysis in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. preprints.orgresearchgate.net It is extensively used for the analysis of various compounds in pharmaceuticals, food, and environmental samples. preprints.org

Given the instability of this compound under physiological conditions, where it rapidly oxidizes into Rhein (B1680588) and Sennidins A + B, a specialized high-pressure liquid chromatographic method was developed to monitor this transformation. nih.gov This method allows for the simultaneous determination of this compound and its primary oxidation products. nih.gov The instability is significant; at 37°C in a Tyrode buffer solution (pH 6.5 or 7.5), this compound completely disappears within 30 minutes, converting primarily into Rhein and Sennidins. nih.gov This analytical approach is critical for pharmacological studies to ensure that observed effects are attributable to this compound itself and not its more stable byproducts. nih.gov

Table 1: HPLC Method for this compound and its Oxidation Products

ParameterDetailsSource
Analytes This compound, Rhein, Sennidins A + B nih.gov
Purpose To study the stability of this compound under physiological conditions. nih.gov
Key Finding This compound is highly unstable, converting to Rhein and Sennidins within 30 minutes at 37°C. nih.gov
Application Essential for interpreting pharmacological results and distinguishing the activity of this compound from its metabolites. nih.gov

Various HPLC methods coupled with detectors like UV, Diode Array Detectors (DAD), and Mass Spectrometry (MS) have been developed for the simultaneous detection and quantification of anthraquinonoids in botanical sources like rhubarb. chemrevlett.comnih.gov For quantitative analysis, a detection wavelength of 254 nm is often a good choice. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to traditional HPLC. nih.gov When coupled with Mass Spectrometry (MS), it becomes a formidable tool for metabolic profiling, enabling the identification and quantification of metabolites at low concentrations. nih.govfrontiersin.org UPLC-MS/MS methods are particularly valuable for pharmacokinetic and biodistribution studies. nih.gov

While specific UPLC-MS studies on this compound are limited due to its instability, methods developed for its primary metabolite, Rhein, provide a blueprint for such analyses. A rapid and sensitive UPLC-MS/MS method was established to investigate the plasma pharmacokinetics and biodistribution of Rhein. nih.gov This approach allows for the comprehensive profiling of metabolites in various biological fluids and tissues. frontiersin.orgbohrium.com The high sensitivity and selectivity of UPLC-MS are crucial for elucidating metabolic pathways and understanding the fate of compounds like this compound in vivo. nih.govresearchgate.net

Table 2: UPLC-MS/MS Method Parameters for the Analysis of Rhein

ParameterSpecificationSource
Technique Ultra-Performance Liquid Chromatography coupled to tandem high-definition mass spectrometry (UPLC-MS/MS) nih.gov
Sample Preparation Methanolic precipitation nih.gov
Column UPLC HSS T3 nih.gov
Elution Linear gradient elution nih.gov
Total Run Time 4.70 minutes nih.gov
Ionization Mode Electrospray Ionization (ESI) in positive ion mode nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Compounds

Spectroscopic methods are essential for determining the chemical structure of molecules and assessing the purity of research samples. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. cas.czcore.ac.uknih.gov It provides detailed information about the chemical environment of individual atoms (chemical shift), the number of nuclei (relative integral), and the connectivity between atoms through chemical bonds (coupling constants). core.ac.ukunivr.it

For a compound like this compound, NMR is indispensable for confirming its molecular structure. One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (like COSY, HMBC, HSQC) would be used to assign all proton and carbon signals and establish the complete bonding framework. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial relationship between atoms, which is crucial for stereochemical assignments. core.ac.uk NMR serves as a "gold standard" for structural elucidation in drug discovery and development. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of chemical mixtures. researchgate.netanalyticaltoxicology.com It is particularly useful for monitoring the progress of chemical reactions, identifying compounds present in a mixture by comparison with standards, and determining the purity of a substance. nih.govaga-analytical.com.pl

In the context of anthraquinone (B42736) research, TLC is frequently used for the initial screening of extracts and the qualitative detection of compounds like Rhein. nih.govresearchgate.net A typical TLC analysis involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. researchgate.net The separated spots are then visualized, often under UV light. impactfactor.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. nih.gov

Table 3: Example TLC System for Anthraquinone Analysis

ParameterDetailsSource
Stationary Phase Silica gel 60 F254 plates researchgate.netimpactfactor.org
Mobile Phase Hexanes/Ethyl acetate/Glacial acetic acid (10:5:2) researchgate.net
Detection UV light (e.g., 254 nm or 366 nm) impactfactor.org
Example Rf Value (Rhein) 0.67 impactfactor.org
Application Qualitative identification and purity assessment of anthraquinones. researchgate.netimpactfactor.org

Bioanalytical Method Validation for Research Applications

Bioanalytical method validation is the process of establishing that a specific analytical method used for the quantitative measurement of an analyte in a given biological matrix is reliable and reproducible for its intended use. nih.govresearchgate.netau.dk This is a critical requirement for studies that support regulatory filings. au.dk The validation process demonstrates that the performance characteristics of the method are suitable and reliable for the intended analytical applications. jgtps.com

A full method validation should be performed for each biological species and matrix involved in the research. europa.eu The fundamental parameters evaluated during validation ensure the integrity of the generated data.

Key parameters for bioanalytical method validation include:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy : The closeness of the determined value to the nominal or known true value. researchgate.netau.dk

Precision : The degree of scatter between a series of measurements, typically expressed as the relative standard deviation (%RSD). researchgate.net

Linearity and Range : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ) : The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.govresearchgate.net

Recovery : The efficiency of the extraction process of an analyte from the biological matrix. nih.gov

Stability : The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. nih.gov

Table 4: Key Bioanalytical Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionGeneral Acceptance CriteriaSource
Accuracy Closeness of mean test results to the true concentration.The mean value should be within ±15% of the nominal value (±20% at LLOQ). researchgate.netau.dk
Precision Agreement among a series of measurements.The relative standard deviation (%RSD) should not exceed 15% (20% at LLOQ). researchgate.netau.dk
Selectivity No significant interfering peaks at the retention time of the analyte.Response of interfering peaks should be <20% of the LLOQ for the analyte. nih.govjgtps.com
LLOQ Lowest concentration on the calibration curve with acceptable accuracy and precision.Must be determined with an accuracy of 80-120% and a precision of ≤20% RSD. nih.govresearchgate.net
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term).Mean concentration should be within ±15% of the nominal concentration. nih.govresearchgate.net

Future Perspectives and Unresolved Research Avenues for Rheinanthrone

Identification of Novel Molecular Targets and Complex Pathways

Current knowledge of Rheinanthrone's molecular interactions is largely inferred from studies on its parent compounds, sennosides (B37030), and its oxidized metabolite, rhein (B1680588). Rhein is known to interact with multiple signaling cascades, including the MAPK, PI3K-AKT, and NF-κB pathways. mdpi.comnih.govresearchgate.netnih.gov However, the direct and specific molecular targets of this compound itself are not well-defined. researchgate.net Future research must focus on the unbiased identification of its binding partners and the elucidation of the complex downstream pathways it modulates.

Advanced methodologies such as proteomic screening, thermal proteome profiling, and genome-wide CRISPR-Cas9 screens could uncover novel protein targets. Investigating the crosstalk between different signaling pathways affected by this compound is also crucial. nih.govnih.gov A systems-level understanding of its mechanism of action will be essential to fully map its biological activity and potential therapeutic utility.

Exploration of Synergistic Effects with Other Natural Compounds in Preclinical Studies

The principle of synergy, where the combined effect of substances is greater than the sum of their individual effects, is a well-established concept in pharmacology. researchgate.net Preclinical research has already demonstrated that this compound acts synergistically with other natural anthraquinones, such as aloe-emodin, to enhance its known purgative action. nih.gov This finding opens a promising avenue for exploring other synergistic combinations.

Future preclinical studies should investigate the interaction of this compound with a broader range of phytochemicals, including flavonoids, terpenoids, and alkaloids. mdpi.comnih.gov Such combinations could potentially enhance therapeutic efficacy in various disease models while allowing for lower concentrations of the active compounds. nih.gov Investigating these potential synergies in validated preclinical models is a logical next step in natural product-based drug discovery. mdpi.com

Development and Application of Advanced In Vitro and In Vivo Research Models

To bridge the gap between laboratory findings and clinical relevance, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. nih.gov The development and application of advanced research models that more accurately mimic human physiology are critical for studying this compound. nih.govnih.govnih.govmdpi.comnih.govrsc.orgmdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.net

Three-dimensional (3D) cell cultures, patient-derived organoids (PDOs), and patient-derived xenografts (PDXs) offer superior platforms for investigation. nih.govresearchgate.netnih.gov Organoids, for instance, are self-organizing structures that recapitulate the architecture and function of an organ, providing a highly relevant in vitro system. nih.govknaw.nl Similarly, PDX models, where patient tumor tissue is implanted in immunodeficient mice, preserve the heterogeneity of the original tumor and are invaluable for preclinical efficacy studies. researchgate.netnih.gov The use of microfluidic "organ-on-a-chip" models could also provide deeper insights into the absorption and metabolism of this compound in a controlled environment. nih.gov

Model TypeDescriptionApplication in this compound Research
3D Cell Cultures (Spheroids) Cells grown in a three-dimensional matrix, allowing for complex cell-cell and cell-matrix interactions.To assess the penetration and efficacy of this compound in a tissue-like structure.
Patient-Derived Organoids (PDOs) Self-organizing 3D cultures derived from patient tissues that mimic the architecture and function of the original organ. nih.govresearchgate.netTo study the tissue-specific effects and mechanisms of this compound in a patient-relevant context.
Patient-Derived Xenografts (PDXs) Implantation of tumor tissue from a patient into an immunodeficient mouse model. researchgate.netnih.govTo evaluate the in vivo efficacy and response to this compound in a model that retains tumor heterogeneity.
Organ-on-a-Chip Microfluidic devices containing living cells that simulate the activities and mechanics of human organs. nih.govTo study the pharmacokinetics, metabolism, and potential organ-specific effects of this compound.

Innovations in this compound-Based Research Tools and Probes

To dissect the precise cellular and molecular activities of this compound, the development of bespoke chemical biology tools is essential. Innovations in this area would involve the synthesis of this compound-based probes to visualize and identify its interactions within a biological system. Anthraquinone (B42736) scaffolds have been identified as promising core structures for the development of such probes. mdpi.comresearchgate.net

One approach is the creation of fluorescently-tagged this compound analogues. nih.govrsc.org These probes would enable real-time visualization of the compound's uptake, subcellular localization, and dynamic interactions with cellular components through advanced microscopy techniques. nih.govrsc.org Another powerful strategy is the design of affinity-based or photoaffinity probes. For example, a photoaffinity probe based on sennoside A was successfully used to identify the specific gut microbial enzymes responsible for its conversion to this compound. researchgate.net A similar approach using a this compound-based probe could definitively identify its direct protein binding partners in human cells, thus validating molecular targets and clarifying its mechanism of action.

Q & A

Q. What is the molecular structure of Rheinanthrone, and how does it influence its biological activity?

this compound (C₁₅H₁₀O₅) is an anthraquinone derivative formed during the metabolism of rhein. Its planar aromatic structure enables intercalation with DNA and interaction with enzymatic active sites, contributing to its reported antimicrobial and anti-inflammatory properties . To validate structural features, researchers should employ techniques such as X-ray crystallography, NMR (¹H/¹³C), and mass spectrometry. Computational methods (e.g., molecular docking) can further elucidate structure-activity relationships (SAR) by modeling interactions with targets like topoisomerases or NF-κB pathways .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

this compound is typically synthesized via enzymatic or chemical reduction of rhein. A validated protocol involves:

  • Chemical reduction : Rhein (1 mM) is treated with sodium dithionite (Na₂S₂O₄) in phosphate buffer (pH 7.4) under anaerobic conditions, followed by purification via HPLC .
  • Enzymatic reduction : Use intestinal microbiota or β-glucuronidase to mimic in vivo metabolic pathways. Purity is assessed via UV-Vis spectroscopy (λmax = 432 nm) .
    Standardized synthesis requires rigorous pH control and validation of byproduct profiles using LC-MS .

Q. Which in vitro assays are most effective for characterizing this compound’s bioactivity?

Key assays include:

Assay Application Methodological Considerations
MTT Assay Cytotoxicity screeningValidate cell line sensitivity (e.g., HepG2 vs. RAW264.7)
ROS Detection Oxidative stress modulationUse DCFH-DA probes with flow cytometry
ELISA Inflammatory cytokine quantificationNormalize against LPS-induced controls
Baseline data should include IC₅₀ values and dose-response curves to ensure reproducibility .

Advanced Research Questions

Q. How do this compound’s metabolic pathways vary across mammalian models, and what are the implications for translational research?

this compound undergoes phase II metabolism (glucuronidation/sulfation) in the liver, but interspecies differences exist:

  • Rodents : Rapid biliary excretion (t₁/₂ = 2.3 hrs) due to high UDP-glucuronosyltransferase activity .
  • Primates : Prolonged systemic exposure (t₁/₂ = 6.8 hrs) with renal clearance dominance .
    To address translational gaps, researchers should:

Conduct comparative pharmacokinetic studies using LC-MS/MS.

Model human metabolic profiles via hepatocyte spheroids or microphysiological systems .

Q. How can contradictory data on this compound’s hepatotoxicity be resolved methodologically?

Discrepancies in hepatotoxicity reports (e.g., mitochondrial vs. endoplasmic reticulum stress mechanisms) may arise from:

  • Dose dependency : Low doses (<10 μM) show antioxidant effects, while high doses (>50 μM) induce ROS .
  • Experimental models : Primary hepatocytes vs. immortalized cell lines (e.g., HepaRG) vary in metabolic competence .
    To resolve contradictions:
  • Perform systematic reviews with meta-analysis (PRISMA guidelines) .
  • Apply multi-omics approaches (transcriptomics/proteomics) to identify threshold-dependent pathway activation .

Q. What are the optimal strategies for isolating this compound from complex biological matrices in pharmacokinetic studies?

Effective isolation requires:

  • Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns) .
  • Analytical validation : Ensure recovery rates >85% and matrix effects <15% via spike-and-recovery experiments .
    Advanced techniques like molecularly imprinted polymers (MIPs) or microdialysis probes improve specificity in plasma/bile samples .

Q. How do this compound’s in vitro effects translate to in vivo models, and what experimental designs mitigate interspecies variability?

Key considerations include:

  • Dosing regimens : Mimic human exposure levels using allometric scaling (e.g., mg/kg⁰·⁷⁵) .
  • Endpoint selection : Combine histopathology (e.g., liver fibrosis scoring) with biomarkers (ALT, TGF-β1) .
    Use genetically modified models (e.g., CYP3A4-humanized mice) to bridge metabolic differences .

Q. What synergistic effects does this compound exhibit with conventional therapeutics, and how are these evaluated mechanistically?

Synergy with antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., doxorubicin) can be assessed via:

  • Isobologram analysis : Calculate combination indices (CI <1 indicates synergy) .
  • Network pharmacology : Map shared targets (e.g., ABC transporters) using STRING or KEGG databases .
    Validate findings in co-culture models (e.g., cancer-associated fibroblasts + tumor cells) .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to Hill or Log-Logistic models (use AIC/BIC for model selection) .
  • Bayesian hierarchical models : Account for inter-experiment variability in multi-laboratory studies .
    Report confidence intervals and effect sizes (Cohen’s d) to enhance reproducibility .

Q. How should researchers design data management plans (DMPs) for this compound studies to comply with FAIR principles?

  • Metadata standards : Use ISA-Tab for experimental workflows and MIAME for omics data .
  • Ethical compliance : Anonymize human microbiota data (GDPR/IRB protocols) and archive raw datasets in repositories like Zenodo .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.